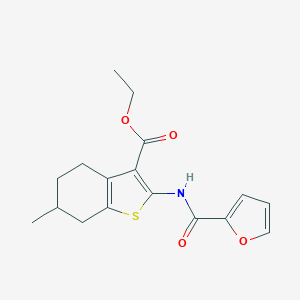

Ethyl 2-(2-furoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(furan-2-carbonylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-3-21-17(20)14-11-7-6-10(2)9-13(11)23-16(14)18-15(19)12-5-4-8-22-12/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKCCRLVVPXZAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501119378 | |

| Record name | Ethyl 2-[(2-furanylcarbonyl)amino]-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501119378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312949-31-8 | |

| Record name | Ethyl 2-[(2-furanylcarbonyl)amino]-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312949-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[(2-furanylcarbonyl)amino]-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501119378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 2-(2-furoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (often referred to as compound 1) is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and analgesia. This article delves into the biological activity of this compound, presenting data from various studies, including in vitro and in vivo evaluations.

Chemical Structure and Properties

- Molecular Formula : C17H19NO4S

- Molecular Weight : 333.42 g/mol

- CAS Number : 302821-26-7

The compound's structure features a benzothiophene core, which is known for its diverse pharmacological properties. The presence of the furoylamino group is significant as it may enhance biological interactions.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of compound 1. In vitro assays showed that it effectively induces apoptosis in cancer cell lines. The following table summarizes the findings related to its cytotoxic effects:

The mechanism by which compound 1 exerts its antitumor effects involves several pathways:

- Apoptosis Induction : Flow cytometry analysis indicated a significant increase in early and late apoptosis markers in treated MCF-7 cells compared to controls .

- Cell Cycle Arrest : The compound caused G2/M phase arrest, leading to reduced cell proliferation and increased cell death .

- Inhibition of Tumor Growth : In vivo studies on tumor-bearing mice showed a reduction in tumor mass by approximately 54% compared to controls treated with standard chemotherapy agents like 5-FU .

Analgesic Activity

In addition to its antitumor properties, compound 1 has been evaluated for analgesic effects using the "hot plate" method on animal models. The results indicated that:

- Analgesic Efficacy : Compound 1 exhibited significant analgesic activity exceeding that of standard analgesics such as metamizole.

- Dosage Dependence : The analgesic effect was dose-dependent, with higher doses resulting in more pronounced pain relief .

Summary of Biological Activities

The following table summarizes the biological activities observed for this compound:

Scientific Research Applications

Anticancer Properties

Research has indicated that ethyl 2-(2-furoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibits promising anticancer activity. Studies have demonstrated its effectiveness against various cancer cell lines:

- Mechanisms of Action :

- Induction of Apoptosis : The compound has been shown to promote apoptosis in cancer cells through mitochondrial pathways. This involves an increase in pro-apoptotic proteins (e.g., Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2) .

- Cell Cycle Arrest : Treatment with this compound results in S-phase arrest in cancer cells, inhibiting their proliferation .

Antimicrobial Activity

The compound also displays notable antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness against pathogens such as:

- Escherichia coli

- Staphylococcus aureus

These properties suggest potential applications in developing new antimicrobial agents .

Anticancer Activity Evaluation

A study evaluated the anticancer effects of the compound on HepG2 (liver cancer), Huh-7 (hepatoma), and MCF-7 (breast cancer) cell lines. The results indicated significant cytotoxicity with IC50 values indicating effective concentrations for inducing cell death .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15.72 | Apoptosis induction |

| Huh-7 | 20.45 | Cell cycle arrest |

| MCF-7 | 18.30 | Apoptosis induction |

Antimicrobial Activity Assessment

In another study, the compound was assessed for its antibacterial properties using the disc diffusion method. The diameter of inhibition zones was measured to evaluate efficacy against selected bacterial strains.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

The results indicated that the compound possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The target compound is distinguished by its 2-furoylamino group. Key analogs include:

Key Observations :

- Electron-Withdrawing vs.

- Synthesis Efficiency: Analogs like the 3,4-dimethoxybenzoyl derivative achieve 96% yield via acylation of amino precursors under mild conditions , suggesting similar efficiency for the target compound.

Crystallographic and Conformational Analysis

- Crystal Packing : Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibits an S(6) hydrogen-bonding motif, stabilizing the planar thiophene and benzoyl rings . The target compound’s 2-furoyl group may introduce additional conformational flexibility due to the furan ring’s puckering .

- Disorder in Cyclohexene Rings : Structural disorder in cyclohexene methylene groups is common in tetrahydrobenzothiophenes, as seen in , and likely applies to the 6-methyl-substituted target compound.

Physicochemical Properties

- NMR Trends : The 3,4-dimethoxybenzoyl analog shows distinct aromatic proton shifts (δ 7.05–7.45 ppm for methoxy-substituted aryl groups) , whereas the target compound’s furan protons would resonate near δ 6.3–7.4 ppm, depending on substitution.

- Solubility: The 2-furoyl group’s polarity may improve aqueous solubility compared to nonpolar methylbenzoyl derivatives .

Preparation Methods

Cyclization of Thiophene Precursors

The benzothiophene core is typically constructed via cyclization reactions. A representative method involves reacting substituted benzaldehydes with ethyl thioglycolate under basic conditions. For example, ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate was synthesized by heating 2-fluoro-4-(trifluoromethyl)benzaldehyde with ethyl thioglycolate and potassium carbonate in anhydrous DMF at 60°C for 2 hours. This method achieves cyclization through nucleophilic aromatic substitution, with the thioglycolate sulfur attacking the electrophilic aldehyde carbon.

Key Parameters for Cyclization:

| Parameter | Condition | Yield |

|---|---|---|

| Solvent | Anhydrous DMF | 75% |

| Base | K₂CO₃ | – |

| Temperature | 60°C | – |

| Reaction Time | 2 hours | – |

The methyl group at position 6 is introduced via the starting aldehyde or through post-cyclization alkylation. For instance, 4-methylcyclohexanecarbaldehyde could serve as a precursor to generate the tetrahydro-6-methyl moiety.

Functionalization of the Benzothiophene Core

Acylation with Furan-2-Carbonyl Chloride

The furoylamino group at position 2 is introduced via acylation. A general protocol involves treating the aminobenzothiophene intermediate with furan-2-carbonyl chloride in the presence of a base such as triethylamine. For example, analogous compounds like ethyl 2-(benzoylcarbamothioylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate were synthesized by reacting the amine with benzoyl isothiocyanate. Adapting this method, the furoylamino derivative can be obtained by substituting benzoyl chloride with furan-2-carbonyl chloride.

Acylation Optimization:

-

Solvent: Dichloromethane or THF

-

Base: Triethylamine (2.5 equiv)

-

Temperature: 0°C to room temperature

Esterification and Hydrolysis

Ethyl Ester Formation

The ethyl ester at position 3 is typically introduced early in the synthesis via esterification of the corresponding carboxylic acid. For example, ethyl benzo[b]thiophene-2-carboxylate derivatives are prepared by treating the acid with ethanol in the presence of sulfuric acid or via Steglich esterification.

Hydrolysis of Intermediate Esters

In some routes, hydrolysis steps are employed to generate carboxylic acid intermediates. A reported method for benzo[b]thiophene-2-carboxylic acids involves saponification of ethyl esters using NaOH in ethanol. For instance, ethyl 6-chlorobenzo[b]thiophene-2-carboxylate was hydrolyzed with 3N NaOH at room temperature overnight, yielding the acid in >90% purity.

Purification and Characterization

Recrystallization and Chromatography

Crude products are purified via recrystallization (e.g., methanol or ethanol) or column chromatography (silica gel, hexane/ethyl acetate). For example, ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate was recrystallized from methanol to achieve >98% purity.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Key signals include the ethyl ester triplet (δ 1.35 ppm, CH₃), quartet (δ 4.30 ppm, CH₂), and furan protons (δ 6.50–7.40 ppm).

-

¹³C NMR: The carbonyl carbons (ester: δ 167–170 ppm; amide: δ 165–168 ppm) confirm functional groups.

High-Resolution Mass Spectrometry (HRMS):

Industrial-Scale Production Considerations

Q & A

Q. Yield Optimization Strategies :

- Temperature Control : Maintain reaction temperatures between 0–5°C during acylation to minimize side reactions .

- Solvent Selection : Use anhydrous DCM or THF to prevent hydrolysis of reactive intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity to >95% .

Q. Example Data :

| Step | Yield (Reported) | Key Conditions | Reference |

|---|---|---|---|

| Cyclocondensation | 60–63% | Acetic acid, reflux, 6 hrs | |

| Acylation | 70–75% | DCM, 0–5°C, pyridine |

Basic: Which spectroscopic techniques are most effective for characterizing the compound, and what key spectral markers should be prioritized?

Methodological Answer:

- IR Spectroscopy : Identify carbonyl (C=O, ~1730 cm⁻¹) and amide (N–H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) groups. Thiophene C–S stretches appear at ~650–750 cm⁻¹ .

- NMR :

- ¹H NMR : Methyl groups (δ 1.2–1.4 ppm), tetrahydrobenzothiophene protons (δ 2.2–2.7 ppm), and aromatic furan protons (δ 6.7–7.2 ppm) .

- ¹³C NMR : Ester carbonyl (δ ~165 ppm), amide carbonyl (δ ~170 ppm), and thiophene carbons (δ 110–140 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 349.1084 (calculated for C₁₇H₁₈N₂O₄S) .

Q. Example IR Data :

| Functional Group | IR Range (cm⁻¹) | Reference |

|---|---|---|

| Ester C=O | 1730–1740 | |

| Amide N–H | 3300–3400 |

Advanced: How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed using SHELX and ORTEP-III?

Methodological Answer:

- Disorder Handling : In SHELXL, split atoms into partial occupancy sites (e.g., PART 1/2) and refine using restraints (e.g., SIMU for thermal motion similarity) .

- Twinning : Use the TWIN command in SHELXL for detwinning. For example, a twofold rotation axis (TWIN -1 0 0 0 -1 0 0 0 1) can resolve overlapping reflections .

- Visualization : ORTEP-III generates thermal ellipsoid plots to assess positional uncertainty. For puckered rings, apply Cremer-Pople parameters (e.g., total puckering amplitude, Φ angles) to quantify deviations from planarity .

Q. Example Refinement Metrics :

| Parameter | Target Range | Reference |

|---|---|---|

| R-factor (final) | <0.05 | |

| C–C bond precision | ±0.01 Å |

Advanced: What methodologies are employed to analyze hydrogen-bonding networks and their impact on molecular packing?

Methodological Answer:

- Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···O, O–H···S) into patterns (e.g., D , C , or R₂²(8) motifs) using Etter’s formalism. Software like Mercury (CCDC) automates this analysis .

- Impact on Packing : Strong intermolecular H-bonds (e.g., N–H···O=C) often lead to layered or helical packing, influencing solubility and stability. For example, a D (2) motif in the crystal lattice correlates with reduced hygroscopicity .

Q. Example H-Bond Data :

| Donor–Acceptor | Distance (Å) | Angle (°) | Pattern | Reference |

|---|---|---|---|---|

| N–H···O (amide) | 2.85–3.10 | 150–160 | D (2) |

Advanced: How should researchers resolve contradictions in biological activity data across different derivatives?

Methodological Answer:

- Systematic SAR Studies : Compare derivatives with substitutions at the 6-methyl or furoylamino positions. For example:

- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., –Cl) show enhanced activity (MIC ~8 µg/mL vs. S. aureus) compared to methyl analogs (MIC >32 µg/mL) .

- Mechanistic Studies : Use molecular docking (AutoDock Vina) to correlate activity with binding affinity to targets like dihydrofolate reductase (DHFR). A ∆G < −8 kcal/mol indicates strong inhibition .

Q. Example SAR Data :

| Derivative | Substituent | MIC (µg/mL) | ∆G (kcal/mol) | Reference |

|---|---|---|---|---|

| Parent Compound | 6-CH₃ | >32 | −7.2 | |

| Chloro Analog | 6-Cl | 8 | −8.5 |

Advanced: How do ring puckering and conformational dynamics influence the compound’s reactivity and crystallinity?

Methodological Answer:

- Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) for the tetrahydrobenzothiophene ring. For θ > 20°, the ring adopts a boat conformation, increasing steric hindrance and reducing reaction rates (e.g., acylation) .

- Crystallinity Impact : Planar conformations (θ < 10°) favor dense packing and higher melting points (>180°C), while puckered forms reduce crystallinity and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.